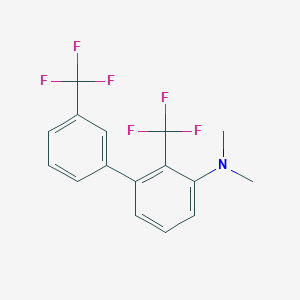

![molecular formula C34H49F5O3S B14072741 (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)

(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl is a synthetic derivative of estradiol, a form of estrogen. This compound is notable for its unique structural modifications, which include the addition of a pentafluoropentyl group and a sulfinyl group. These modifications are designed to enhance its biological activity and stability, making it a valuable compound for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl typically involves multiple steps, starting from estradiol. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups on estradiol are protected using silyl or benzyl protecting groups to prevent unwanted reactions.

Introduction of the Pentafluoropentyl Group: This step involves the use of a Grignard reagent or an organolithium reagent to introduce the pentafluoropentyl group at the desired position.

Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide or sulfone.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiols and amines can be used under mild conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides or sulfones.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for studying the effects of fluorinated groups on the reactivity and stability of organic molecules. It serves as a model compound for developing new synthetic methodologies.

Biology

In biological research, the compound is used to study estrogen receptor interactions and the effects of fluorinated steroids on cellular processes. It helps in understanding the role of estrogen in various physiological and pathological conditions.

Medicine

Medically, the compound is investigated for its potential use in hormone replacement therapy and as a treatment for estrogen-dependent cancers. Its unique structure may offer advantages in terms of selectivity and reduced side effects.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals. Its stability and biological activity make it a valuable candidate for various applications.

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptors (ERs). Upon binding to ERs, it modulates the transcription of estrogen-responsive genes, leading to various cellular responses. The presence of the pentafluoropentyl and sulfinyl groups may enhance its binding affinity and selectivity for ERs, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Estradiol: The parent compound, which lacks the fluorinated and sulfinyl modifications.

Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.

Raloxifene: Another SERM with similar applications to tamoxifen.

Uniqueness

The unique structural modifications of (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl confer enhanced stability and biological activity compared to its parent compound, estradiol. These modifications may also reduce the side effects associated with traditional estrogen therapies, making it a promising candidate for further research and development.

Properties

Molecular Formula |

C34H49F5O3S |

|---|---|

Molecular Weight |

632.8 g/mol |

IUPAC Name |

[(13S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24?,28?,29?,30?,31?,32-/m0/s1 |

InChI Key |

NNWTWRVZCKFESO-VTODAWOGSA-N |

Isomeric SMILES |

CC(=O)OC1CCC2[C@@]1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)

![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)

![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)

![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)